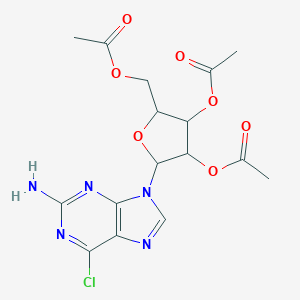

(2R,3R,4R,5R)-2-(Acetoximatil)-5-(2-amino-6-cloro-9H-purin-9-il) tetrahidrofurano-3,4-diilo diacetato

Descripción general

Descripción

Synthesis Analysis

The synthesis of related nucleoside intermediates involves coupling protected ribose sugar with bromotriazole, yielding products in moderate yield. These methods confirm the versatility in synthesizing complex molecules such as "(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate" through direct coupling strategies, indicating the compound's synthetic accessibility (Yang Liu et al., 2014).

Molecular Structure Analysis

Molecular structure analysis through X-ray diffraction and spectroscopic methods, such as 1H and 13C NMR and IR spectroscopy, plays a crucial role in confirming the conformation and orientation of molecules. Studies on similar compounds have established the presence of isomers and detailed three-dimensional structures, crucial for understanding the compound's chemical behavior (A. Mishnev et al., 1979).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemicals highlight its utility in synthesizing more complex molecules. An example includes its potential in anticancer nucleoside intermediates synthesis, where its reactivity under specific conditions can yield products with significant biological activity. The synthesis processes also reveal the compound's stability and reactivity towards different reagents and conditions, essential for its application in medicinal chemistry (M. Shalaby et al., 1995).

Aplicaciones Científicas De Investigación

Estudios de enlace de hidrógeno intramolecular

Este compuesto se ha utilizado en estudios relacionados con el enlace de hidrógeno intramolecular en 2-cloroadenosinas N6-sustituidas . Los espectros de RMN de las 2-cloroadenosinas N6-sustituidas mostraron dos formas, y se supuso que la miniforma surge debido a la formación de un enlace de hidrógeno intramolecular entre el átomo N7 de la purina y el protón N6–CH del sustituyente .

Síntesis de nuevas adenosinas sustituidas

El compuesto se utiliza en la síntesis de nuevas adenosinas sustituidas . Entre estos nucleósidos, se han encontrado antimetabolitos efectivos y agonistas de los receptores de adenosina .

Síntesis enzimática de 2'-desoxiguanosina

La 2-amino-6-cloropurina puede utilizarse en la síntesis enzimática de 2'-desoxiguanosina .

Síntesis de purinas 9-alquílicas

Este compuesto puede utilizarse en la síntesis de purinas 9-alquílicas .

Síntesis de derivados ®- y (S)-N-(2-fosfonometoxopropil)

Se puede utilizar en la síntesis de derivados ®- y (S)-N-(2-fosfonometoxopropil) de bases de purina y pirimidina .

Investigación antiviral

<a data-citationid="d2edd2e2-5668-012e-8e2c-a3423

Mecanismo De Acción

Target of Action

Similar purine nucleoside analogs are known to target various enzymes involved in dna synthesis .

Mode of Action

It is known that purine nucleoside analogs, which this compound is a part of, inhibit dna synthesis and induce apoptosis . This is achieved by the compound integrating into the DNA structure and disrupting the normal function of the DNA molecule .

Biochemical Pathways

Purine nucleoside analogs are known to affect pathways related to dna synthesis and apoptosis .

Pharmacokinetics

The compound is soluble in DCM, DMF, DMSO, EtOAc, MeOH , which may influence its absorption and distribution in the body.

Result of Action

The compound 2-Amino-6-chloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine is known to have antiviral activity, particularly against hepatitis B and C, by nullifying the activity of viral polymerase crucial for viral expansion .

Action Environment

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVGVJFVAKPFOZ-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

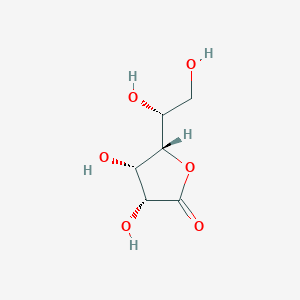

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14805.png)